molecular formula C17H18N6O2 B2738760 1-[(4-methoxyphenyl)methyl]-3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea CAS No. 2327445-84-9

1-[(4-methoxyphenyl)methyl]-3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea

Cat. No.: B2738760
CAS No.: 2327445-84-9
M. Wt: 338.371
InChI Key: DVZHIELDWJZHCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-methoxyphenyl)methyl]-3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea is a useful research compound. Its molecular formula is C17H18N6O2 and its molecular weight is 338.371. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Analytical Applications

The compound 1-(4-methoxybenzyl)-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea and its derivatives have been extensively studied for their synthesis methodologies and applications in analytical chemistry. For instance, a deuterium-labeled version of AR-A014418, which shares a similar structure, has been synthesized to serve as an internal standard for LC–MS analysis in drug absorption and pharmacokinetics studies, highlighting its utility in improving analytical accuracy (Liang et al., 2020).

Chemical Modification and Biological Activities

Alterations of the compound's structure have led to the synthesis of new derivatives with potential biological activities. For example, replacing the acetamide group in a related compound with alkylurea resulted in derivatives that exhibited potent antiproliferative activities against cancer cell lines and reduced toxicity, suggesting a pathway for developing anticancer agents (Xiao-meng Wang et al., 2015).

Natural Product Derivation

Research has also uncovered that similar urea derivatives can be isolated from natural sources, such as the roots of Pentadiplandra brazzeana. This discovery not only enriches the chemical diversity derived from natural products but also opens avenues for exploring the biological roles and applications of these compounds (Tsopmo et al., 1999).

Radiolabeling for PET Studies

Moreover, the radiolabeling of AR-A014418, a compound structurally similar to 1-(4-methoxybenzyl)-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea, with carbon-11 for PET studies demonstrates the potential of such compounds in biomedical imaging. However, the study also indicated limitations in brain penetration, highlighting the challenges in applying these compounds for cerebral diagnostics (Vasdev et al., 2005).

Material Science and Surface Chemistry

The chemical versatility of 1-(4-methoxybenzyl)-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea derivatives extends to material science and surface chemistry, where such compounds are involved in the synthesis of novel materials with potential applications ranging from corrosion inhibition to the development of luminescent materials for sensing applications (Ansari et al., 2014).

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-[(1-pyridin-3-yltriazol-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c1-25-16-6-4-13(5-7-16)9-19-17(24)20-10-14-12-23(22-21-14)15-3-2-8-18-11-15/h2-8,11-12H,9-10H2,1H3,(H2,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZHIELDWJZHCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCC2=CN(N=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.